乙腈-13C2

描述

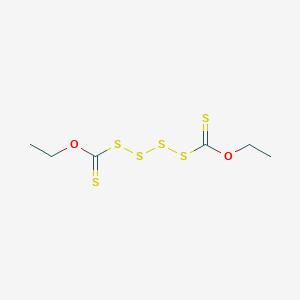

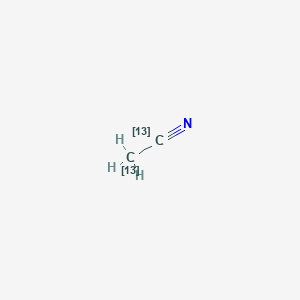

Acetonitrile, a molecule with the formula CH3CN, is a simple nitrile and a common solvent used in various chemical reactions and applications. The isotopologue Acetonitrile-13C2 refers to acetonitrile with two of its carbon atoms labeled with the isotope carbon-13, which is useful for NMR spectroscopy studies due to its magnetic properties .

Synthesis Analysis

The synthesis of isotopically labeled acetonitrile, such as Acetonitrile-13C2, can be achieved through the reaction between methyl iodide and potassium cyanide, followed by specific isotopic enrichment processes . This method provides a pathway to obtain singly and multiply labeled isotopomers of acetonitrile, which are essential for detailed spectroscopic analysis and understanding molecular interactions.

Molecular Structure Analysis

The molecular structure of acetonitrile has been extensively studied, and its isotopologues provide additional insights. For instance, the structure of pressure-frozen acetonitrile has been determined using single-crystal X-ray diffraction, revealing the balance of weak CH...N bonds and the structural rearrangement between centrosymmetric and polar acetonitrile structures . Additionally, NMR studies of gaseous acetonitrile-13C2 have provided data on the NMR spectral parameters and the effects of solute-solvent molecular interactions .

Chemical Reactions Analysis

Acetonitrile participates in various chemical reactions, and its isotopologues can be used to study these processes in detail. For example, the interaction of acetonitrile with metal ions has been examined using UV-visible and NMR spectroscopy, demonstrating the formation of zwitterions and carbocations in the presence of alkali and alkaline earth metal perchlorates . Furthermore, acetonitrile can undergo C-H activation by Au(I)-Ag(I) clusters, leading to the formation of novel cluster compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile and its isotopologues are crucial for their application as solvents and in spectroscopic studies. The vibrational spectroscopy of acetonitrile isotopologues has been characterized, highlighting the sensitivity of the C≡N stretch vibrational mode to various cations, which is valuable for studying intermolecular interactions in electrolytes . The spin-lattice relaxation times and nuclear Overhauser effects of carbon-13 in acetonitrile have also been measured, providing insights into the relaxation mechanisms at play .

科学研究应用

自旋-晶格弛豫研究:乙腈-13C2已被用于核磁共振(NMR)研究中,特别是在检查13C自旋-晶格弛豫时间和核Overhauser效应方面,为我们理解分子弛豫机制做出了贡献(Leipert、Noggle和Gillen,1974)。

电解质中的振动探针:它已被表征为电解质研究中的振动局部振动模式,特别是在金属离子电池和超级电容器中。它的红外特征对各种阳离子敏感,使其成为光谱学中研究这些系统中分子间相互作用的宝贵工具(Dereka等人,2021)。

NMR光谱中的超极化:乙腈-13C2通过SABRE(可逆交换信号放大)等策略在NMR光谱领域具有重要意义,增强了NMR的检测灵敏度,特别是在弱相互作用配体中(Mewis等人,2014)。

金属界面处的溶剂-溶剂相互作用:它与Ag、Cu、Pt和Rh等金属的相互作用已使用密度泛函理论计算进行了探索,提供了对这些界面处溶剂-溶剂相互作用和静电场效应的见解(Ludwig、Singh和Nørskov,2020)。

分子动力学研究:乙腈-13C2广泛用于分子动力学研究中,特别是作为各种有机反应、基于酶的催化过程和生物催化中的溶剂介质(Alvarez、Llerena Suster和McCarthy,2014)。

分析和生物分析应用:由于其独特的物理化学性质和强大的氢键能力,它在分析和生物分析化学中的萃取和脱蛋白过程中起着至关重要的作用(Zarzycki等人,2010)。

聚合物定量分析:以乙腈-13C2为内标的13C NMR已被用于聚丁二烯等聚合物的定量分析,证明了它在聚合物化学中的效用(Shibata、Yamazaki和Takeuchi,1977)。

溶剂诱导的超极化率:它已被用作研究溶剂化对超极化率影响的测试案例,有助于理解分子在各种溶剂中的响应(Norman、Luo和Ågren,1997)。

溶剂对化学位移的影响:研究溶剂对乙腈-13C2的13C化学位移的影响,特别是与温度依赖性和溶剂化现象的关系,在磁共振研究中具有重要意义(Ando、Nishioka和Kondo,1976)。

液晶溶液中的研究:乙腈-13C2的磁屏蔽各向异性已在液晶溶液中得到探索,有助于理解此类相中的分子取向和动力学(Bhattacharyya和Dailey,1975)。

作用机制

Target of Action

Acetonitrile-13C2, also known as Methyl cyanide-13C2, is a stable isotope of Acetonitrile . .

Mode of Action

As a stable isotope, it is often used in research and development, including in the field of organic synthesis . It’s important to note that the mode of action of a compound can vary depending on the context of its use.

Biochemical Pathways

A study has suggested that acetonitrile can be used as an extractant for the extraction of mycotoxins t-2 and ht-2 . This suggests that Acetonitrile-13C2 may interact with these toxins and potentially affect their biochemical pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 4304 and a density of 0824 g/mL at 25 °C . These properties could influence its bioavailability.

Result of Action

It’s known that acetonitrile can be used as an extractant in certain biochemical processes . This suggests that Acetonitrile-13C2 may have similar effects.

Action Environment

The action, efficacy, and stability of Acetonitrile-13C2 can be influenced by various environmental factors. For instance, it’s known that the compound is a highly flammable liquid and vapor, and it’s harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s crucial to handle Acetonitrile-13C2 with care and take necessary precautions to ensure safety.

安全和危害

Acetonitrile-13C2 is classified as a flammable liquid (Category 2), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled (Category 4). It can also cause serious eye irritation (Category 2A) . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to handle it under a hood .

属性

IUPAC Name |

acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

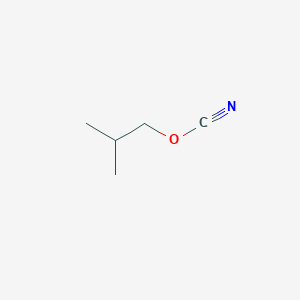

Canonical SMILES |

CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466409 | |

| Record name | Acetonitrile-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetonitrile-13C2 | |

CAS RN |

1722-25-4 | |

| Record name | Acetonitrile-13C2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1722-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。